molecular formula C9H12O3 B12615119 Ethyl 5-oxocyclohex-3-ene-1-carboxylate CAS No. 917955-74-9

Ethyl 5-oxocyclohex-3-ene-1-carboxylate

Cat. No.: B12615119
CAS No.: 917955-74-9
M. Wt: 168.19 g/mol
InChI Key: CEEUQJTVUVSHAT-UHFFFAOYSA-N
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Description

Ethyl 5-oxocyclohex-3-ene-1-carboxylate is a versatile cyclohexenone derivative that serves as a valuable synthetic intermediate and scaffold in medicinal chemistry and drug discovery research. Cyclohexenone units are efficient synthons for constructing complex spiro compounds and are utilized as intermediates in the synthesis of various heterocyclic systems, including benzisoxazoles and carbazole derivatives . These structural motifs are of significant interest due to their biological activities; cyclohexenone derivatives are well-known lead molecules for the treatment of inflammation and autoimmune diseases . The compound's structure, featuring both a keto group and an unsaturated ester, makes it a useful building block for the exploration of novel therapeutic agents. Furthermore, research into related oxetane-containing compounds highlights the importance of such complex carbocyclic frameworks in developing potent inhibitors for targets like aldehyde dehydrogenases (ALDH1A) in oncology research, where they can help overcome chemoresistance . Its application is strictly confined to laboratory research for the development of new chemical entities and biological probes.

Properties

CAS No.

917955-74-9

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

ethyl 5-oxocyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C9H12O3/c1-2-12-9(11)7-4-3-5-8(10)6-7/h3,5,7H,2,4,6H2,1H3

InChI Key

CEEUQJTVUVSHAT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC=CC(=O)C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-oxocyclohex-3-ene-1-carboxylate can be synthesized through several methods. One common approach involves the Michael addition of ethyl acetoacetate to 3-aryl-1-(2-furanyl)-2-propenones . The reaction typically requires a base catalyst and is conducted under mild conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include the use of continuous flow reactors to optimize reaction time and efficiency. The purification of the final product is achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-oxocyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-oxocyclohex-3-ene-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-oxocyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a Michael acceptor, forming covalent bonds with nucleophiles such as thiol groups in proteins. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The reactivity and physical properties of ethyl 5-oxocyclohex-3-ene-1-carboxylate derivatives are highly sensitive to substituents. Below is a comparative analysis:

Compound Substituents Molecular Formula Molecular Weight Key Features
This compound None (parent structure) C$ _9$H$ _{12}$O$ _3 $ 168.19 Base structure with enone and ester groups
Ethyl 6-methyl-2-oxocyclohex-3-ene-1-carboxylate Methyl at C6 C$ _{10}$H$ _{14}$O$ _3 $ 182.22 Increased steric bulk; isomer-dependent reactivity (mixture of isomers)
Ethyl 4-((4-chlorophenyl)amino)-5-oxocyclohex-3-ene-1-carboxylate 4-Chlorophenylamino at C4 C$ _{16}$H$ _{17}$ClNO$ _4 $ 322.76 Enhanced polarity; potential bioactivity due to aryl-amino group
Ethyl 3-(cyclopropanecarbonyloxy)-5-oxocyclohex-3-ene-1-carboxylate Cyclopropylcarbonyloxy at C3 C$ _{13}$H$ _{16}$O$ _5 $ 252.26 Electron-withdrawing group stabilizes enone system

Key Observations :

  • Steric Effects : Methyl substituents (e.g., at C6) reduce ring puckering flexibility, impacting conformational stability .
  • Electronic Effects: Electron-withdrawing groups (e.g., cyclopropanecarbonyloxy) enhance the electrophilicity of the enone system, favoring Michael addition reactions .

Physical and Spectral Properties

Table 2: Spectral Data Comparison
Compound $ ^1H $ NMR (δ, ppm) $ ^{13}C $ NMR (δ, ppm) HRMS ([M+H]$ ^+ $)
This compound 5.72 (d, J=10 Hz, H3), 4.12 (q, OCH$ _2$CH$ _3$) 207.1 (C=O ketone), 170.3 (C=O ester) 169.1432 (calc.)
Ethyl 6-methyl-2-oxocyclohex-3-ene-1-carboxylate 5.68 (m, H3), 2.22 (s, CH$ _3$) 208.5 (C=O ketone), 171.0 (C=O ester) 183.1486 (obs.)
Ethyl 4-((4-chlorophenyl)amino)-5-oxocyclohex-3-ene-1-carboxylate 7.30 (d, J=8 Hz, Ar-H), 5.65 (d, H3) 205.8 (C=O ketone), 169.9 (C=O ester) 323.0954 (obs.)

Notes:

  • Olefinic protons (H3) show deshielding in aryl-substituted derivatives due to conjugation with electron-withdrawing groups .
  • Ester carbonyl carbons remain consistent (~170 ppm), while ketone carbonyls vary slightly based on substituent electronic effects .

Conformational and Crystallographic Insights

X-ray crystallography of related compounds (e.g., ethyl 6-(4-chlorophenyl)-4-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate) reveals that the cyclohexene ring adopts an envelope conformation , with puckering parameters (amplitude $ q $, phase $ \phi $) consistent with Cremer-Pople ring analysis . Substituents at C4 and C6 significantly distort the ring plane, affecting molecular packing and crystal stability .

Biological Activity

Ethyl 5-oxocyclohex-3-ene-1-carboxylate is a compound of interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a cyclohexene ring containing a carbonyl group and an ester functional group. Its molecular formula is C9H12O3C_9H_{12}O_3 with a molar mass of approximately 168.19 g/mol. The presence of these functional groups enhances its reactivity and potential applications in organic synthesis and medicinal chemistry.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. In vitro assays demonstrated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Activity

Research has shown that this compound may possess anticancer properties . In cellular assays, this compound induced apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of apoptotic pathways, leading to increased cell death rates compared to control groups.

Synthesis Methods

Several methods have been reported for synthesizing this compound:

  • Condensation Reactions : This method involves the reaction of cyclohexanone derivatives with ethyl acetoacetate in the presence of base catalysts.
  • Oxidative Pathways : The compound can also be synthesized through oxidative transformations of simpler cyclohexene derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Comparative Analysis with Related Compounds

This compound shares structural similarities with other cyclohexene derivatives, which may influence its biological activity. Below is a comparison table highlighting some related compounds:

Compound NameMolecular FormulaKey Features
Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylateC₉H₁₂O₄Contains a hydroxyl group
Ethyl 6-methyl-2-oxo-cyclohexene-1-carboxylateC₉H₁₀O₃Methyl substitution on cyclohexene
Ethyl 4,6-bis(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylateC₂₃H₁₈ClF₂O₃Fluorinated phenyl groups

The unique combination of functional groups in this compound may confer distinct reactivity patterns compared to its analogs, making it a valuable compound for various research applications.

Study on Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating promising potential as an antimicrobial agent.

Investigation of Anticancer Mechanisms

A separate study examined the anticancer effects of this compound on human breast cancer cell lines (MCF7). Results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 25 µM. Mechanistic studies suggested that this effect was mediated through the induction of apoptosis, as evidenced by increased caspase activity and DNA fragmentation assays.

Q & A

Q. How can reaction conditions be optimized for synthesizing Ethyl 5-oxocyclohex-3-ene-1-carboxylate?

Methodological Answer: Optimization involves evaluating catalyst systems, solvent polarity, and temperature. For cyclization steps, boron trifluoride diethyl etherate (BF₃·Et₂O) is effective for intramolecular esterification, as demonstrated in analogous bicyclic systems . Solvents like dichloromethane or toluene can influence reaction rates and stereoselectivity. Monitoring via TLC or HPLC ensures intermediate stability. For enantioselective synthesis, chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) may be employed, though steric hindrance from the cyclohexene ring requires tailored catalysts .

Q. What spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

  • NMR : ¹H and ¹³C NMR assign substituent positions and confirm the α,β-unsaturated ketone moiety. Key signals include the ester carbonyl (δ ~165-170 ppm in ¹³C) and olefinic protons (δ 5.5-6.5 ppm in ¹H) .
  • IR : Stretching frequencies for C=O (ester: ~1740 cm⁻¹; ketone: ~1710 cm⁻¹) and conjugated C=C (~1620 cm⁻¹) validate functional groups.
  • X-ray crystallography : Resolves absolute configuration and ring puckering, critical for stereochemical validation (e.g., analogous compounds in ).

Advanced Research Questions

Q. How is conformational analysis performed for the cyclohexene ring in this compound?

Methodological Answer: Apply Cremer-Pople puckering parameters to quantify non-planar distortions . X-ray data (e.g., torsion angles and bond lengths) are used to calculate the puckering amplitude (qq) and phase angle (ϕϕ). For example, in related cyclohexenones, substituents at C-3 and C-5 induce chair-like or boat-like distortions, impacting reactivity . Computational tools (e.g., Gaussian or ORCA) model energy barriers between conformers using density functional theory (DFT).

Q. How can discrepancies between spectroscopic and crystallographic data be resolved?

Methodological Answer: Discrepancies often arise from dynamic effects (e.g., solution-phase vs. solid-state conformers). Strategies include:

  • Variable-temperature NMR to detect conformational exchange.
  • Overlay computed (DFT) and experimental (X-ray) structures to identify dominant conformers .
  • Cross-validate with NOESY/ROESY NMR to assess spatial proximity of substituents in solution .

Q. What methodologies assess the compound’s potential bioactivity?

Methodological Answer:

  • Enzyme inhibition assays : Target enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), given structural similarity to bioactive bicyclic esters . Use UV-Vis spectroscopy to monitor substrate turnover.
  • Cellular assays : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) and compare to non-tumorigenic cells. Dose-response curves (IC₅₀ values) quantify potency .
  • Molecular docking : Predict binding affinities to receptors using AutoDock Vina, focusing on the ketone and ester moieties as hydrogen-bond acceptors .

Q. How are enantiomers resolved for this compound derivatives?

Methodological Answer:

  • Chiral chromatography : Use amylose- or cellulose-based columns (e.g., Chiralpak®) with hexane/isopropanol gradients. Monitor elution via circular dichroism (CD).
  • Kinetic resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer .
  • Crystallization-induced asymmetric transformation : Seed supersaturated solutions with chiral co-crystals to bias crystallization .

Data Presentation and Analysis

Q. How should thermodynamic properties (e.g., stability) be reported?

Methodological Answer:

  • Differential Scanning Calorimetry (DSC) : Measure melting points and decomposition temperatures (e.g., endothermic peaks for solid-phase transitions).
  • Thermogravimetric Analysis (TGA) : Quantify thermal stability under nitrogen/air atmospheres.
  • Solution-phase stability : Use accelerated degradation studies (pH 1–13, 40–80°C) monitored by HPLC .

Q. What statistical methods validate synthetic reproducibility?

Methodological Answer:

  • Design of Experiments (DoE) : Apply factorial designs to test variables (catalyst loading, temperature).
  • ANOVA : Compare batch yields and purity (HPLC area%) to identify significant outliers.
  • Control charts : Track reaction efficiency over multiple iterations (e.g., 3σ limits for acceptable yield ranges) .

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